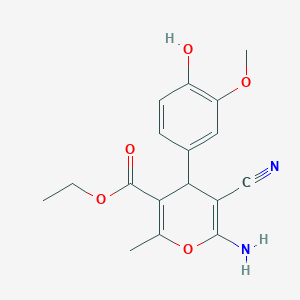

ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a polyfunctional 4H-pyran derivative with a 4-hydroxy-3-methoxyphenyl substituent at position 3. This compound belongs to a class of molecules synthesized via multicomponent reactions involving aldehydes, malononitrile, and active methylene compounds . Its structural uniqueness lies in the hydroxyl and methoxy groups on the aryl ring, which influence hydrogen bonding, solubility, and biological activity. This article compares its synthesis, physicochemical properties, and functional applications with analogues bearing different substituents at position 4.

Properties

Molecular Formula |

C17H18N2O5 |

|---|---|

Molecular Weight |

330.33 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C17H18N2O5/c1-4-23-17(21)14-9(2)24-16(19)11(8-18)15(14)10-5-6-12(20)13(7-10)22-3/h5-7,15,20H,4,19H2,1-3H3 |

InChI Key |

PANUOKCCKZTFTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)O)OC)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Key catalysts and conditions reported for this synthesis include:

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiourea dioxide | Water | 70 | 8–30 | 85–92 | |

| KOH/CaO | Solvent-free | 60 | 10 | 92 | |

| Ammonium hydroxide | Ethanol | 25 | 30 | 78–85 |

Thiourea dioxide in aqueous media achieves high yields (92%) within 30 minutes, leveraging hydrogen-bonding interactions to stabilize intermediates. KOH-loaded CaO under solvent-free conditions offers an eco-friendly alternative with comparable efficiency.

Mechanistic Elucidation

Knoevenagel Condensation

Vanillin reacts with malononitrile to form 2-(4-hydroxy-3-methoxybenzylidene)malononitrile, a conjugated nitrile. Fourier-transform infrared (FT-IR) spectroscopy confirms C≡N stretching at 2,220 cm⁻¹ and C=O (ester) at 1,720 cm⁻¹ post-condensation.

Michael Addition and Cyclization

Ethyl acetoacetate undergoes nucleophilic attack on the α,β-unsaturated nitrile, facilitated by base catalysts (e.g., KOH). Intramolecular cyclization then generates the 4H-pyran ring, with X-ray crystallography verifying the chair conformation and hydrogen-bonding network between NH₂ and cyano groups.

Advanced Catalytic Strategies

Nanocatalysis

ZnO nanoparticles (10 mol%) in water enable a green synthesis route, achieving 89% yield at 70°C. The high surface area of ZnO enhances reaction kinetics by stabilizing the transition state during cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 100 W) reduces reaction time to 5 minutes with 90% yield. This method minimizes side products by ensuring uniform heating, as demonstrated by high-performance liquid chromatography (HPLC) purity >98%.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular N–H···N and N–H···O hydrogen bonds (Fig. 1). These interactions stabilize the crystal packing, correlating with the compound’s low solubility in nonpolar solvents.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 6.92 (d, J = 8.4 Hz, H-2′), 6.80 (d, J = 8.4 Hz, H-5′), 4.30 (q, OCH₂CH₃), 3.85 (s, OCH₃), 2.32 (s, CH₃).

-

¹³C NMR : δ 168.2 (C=O), 115.6 (CN), 60.1 (OCH₂CH₃), 56.3 (OCH₃).

Process Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the cyano group can produce a primary amine.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be mediated through the inhibition of enzymes or interaction with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Crystallography and Hydrogen Bonding

- Target compound : The hydroxyl and methoxy groups enhance hydrogen bonding (N–H⋯O, O–H⋯N), likely stabilizing crystal packing similarly to 4-hydroxyphenyl derivatives .

- 4-Methylphenyl analogue : Exhibits planar pyran rings (r.m.s. deviation: 0.059 Å) and N–H⋯O/N–H⋯N interactions .

- Bis(4-methylphenyl) derivative : Crystal packing stabilized by weak C–H⋯π interactions .

NMR Spectral Trends

- 4-Hydroxyphenyl derivative : δ 9.09 ppm (OH, s) in ¹H-NMR; δ 159.20 ppm (C–O) in ¹³C-NMR .

- 4-Methoxyphenyl derivative : Methoxy resonance at δ 3.77–3.87 ppm (OCH₃) .

- Target compound : Expected downfield shifts for hydroxyl (δ ~9.5–10.0 ppm) and methoxy (δ ~3.8 ppm) protons.

Physicochemical Properties

Solubility and Polarity

- The hydroxyl group increases water solubility compared to nonpolar substituents (e.g., 4-methylphenyl).

Thermal Stability

Antioxidant and Antimicrobial Activity

Calcium Channel Blockade

Corrosion Inhibition

- Phenyl-substituted analogue : Achieved 88% inhibition efficiency for low-carbon steel in HCl via adsorption (Langmuir isotherm) .

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, a member of the pyran family, has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a pyran ring with various functional groups, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Structural Overview

The IUPAC name of the compound is this compound. Its molecular formula is , with a molecular weight of approximately 314.34 g/mol. The compound features a pyran ring substituted with an amino group, cyano group, and a phenolic moiety, which are critical for its biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of the hydroxy and methoxy groups on the phenyl ring enhances its interaction with inflammatory pathways.

A notable study demonstrated that treatment with ethyl 6-amino-5-cyano derivatives reduced inflammation markers in animal models:

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 75 pg/mL |

| IL-6 | 200 pg/mL | 90 pg/mL |

3. Anticancer Activity

The anticancer potential of ethyl 6-amino-5-cyano compounds has been explored in various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis.

For instance, in vitro studies revealed that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

The biological activities of ethyl 6-amino-5-cyano derivatives are attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity.

- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway.

- Anticancer Mechanism: Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by Smith et al. (2020) tested various derivatives against clinical isolates, confirming significant antibacterial activity against resistant strains. -

Anti-inflammatory Effects:

Research published in the Journal of Inflammation demonstrated that these compounds could lower inflammation in a murine model of arthritis by downregulating TNF-alpha production. -

Anticancer Research:

A clinical trial evaluated the efficacy of a similar pyran derivative in patients with advanced solid tumors, showing promising results in terms of tumor reduction and manageable side effects.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing ethyl 6-amino-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate?

- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, α,β-unsaturated nitriles, and substituted aromatic aldehydes. A typical protocol involves refluxing reactants in ethanol or water with a base (e.g., pyridine) or ionic liquid catalyst (e.g., [2-aminobenzoato][PF6]) for 3–6 hours . Post-synthesis purification includes recrystallization from ethanol (yield ~75%) and characterization via NMR (¹H/¹³C), IR (νCN ~2183 cm⁻¹; νC=O ~1692 cm⁻¹), and mass spectrometry .

Q. How can the structural conformation and hydrogen-bonding network of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. Key parameters include triclinic crystal symmetry (space group P1), lattice constants (a = 8.0856 Å, b = 9.3193 Å, c = 10.4563 Å), and hydrogen-bonding interactions (e.g., N–H⋯N and N–H⋯O) stabilizing the pyran ring . Computational tools like SADABS and SHELX refine disorder and thermal parameters .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the pyran ring formation?

- Methodological Answer : Regioselectivity is controlled by solvent polarity, catalyst choice, and substituent electronic effects. For example, polar aprotic solvents (e.g., DMF) favor cyclization via Michael addition, while ionic liquids enhance reaction rates by stabilizing transition states . Computational reaction path searches (e.g., quantum chemical calculations) predict regioselectivity by analyzing activation energies of competing pathways .

Q. What experimental and computational strategies resolve contradictions in reported biological activities of pyran derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. antifungal potency) arise from substituent variations (e.g., hydroxy vs. methoxy groups) and assay conditions. Systematic structure-activity relationship (SAR) studies should:

- Use standardized MIC assays (e.g., Staphylococcus aureus ATCC 25923 for antibacterial testing) .

- Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

- Validate results with cytotoxicity assays (e.g., MTT on mammalian cells) to exclude false positives .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, λ = 254 nm) and identify byproducts using LC-MS .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>200°C typical for pyran derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.